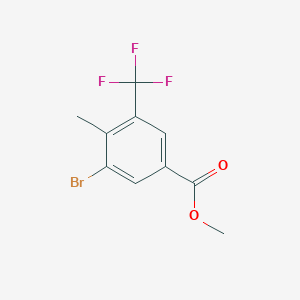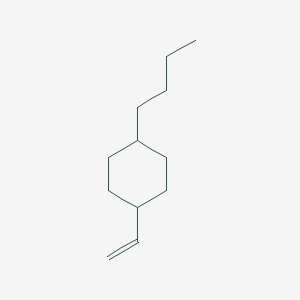
2-(4-Ethylcyclohexyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylcyclohexyl)propan-1-ol is an organic compound classified as a primary alcohol It features a cyclohexane ring substituted with an ethyl group at the fourth position and a propan-1-ol group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)propan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-ethylcyclohexanone followed by a Grignard reaction with propanal. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon and anhydrous ether as the solvent for the Grignard reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexanone in the presence of a suitable catalyst, followed by the addition of propanal under controlled conditions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(4-Ethylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(4-Ethylcyclohexyl)propanal or 2-(4-Ethylcyclohexyl)propanoic acid.
Reduction: 2-(4-Ethylcyclohexyl)propane.
Substitution: 2-(4-Ethylcyclohexyl)propyl chloride or bromide.
科学的研究の応用
2-(4-Ethylcyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes.
作用機序
The mechanism of action of 2-(4-Ethylcyclohexyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by altering membrane fluidity, affecting signal transduction pathways, or modulating enzyme activity. The specific pathways and targets depend on the context of its application and the biological system involved.
類似化合物との比較
Similar Compounds
2-(4-Methylcyclohexyl)propan-1-ol: Similar structure with a methyl group instead of an ethyl group.
2-(4-Ethylcyclohexyl)ethanol: Similar structure with an ethanol group instead of a propan-1-ol group.
2-(4-Ethylcyclohexyl)butan-1-ol: Similar structure with a butan-1-ol group instead of a propan-1-ol group.
Uniqueness
2-(4-Ethylcyclohexyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties
特性
IUPAC Name |
2-(4-ethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMZQDVCJZDZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[(4-Iodo-3-methylphenyl)methyl]acetamide](/img/structure/B8151713.png)

